2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one

Regioisomerism Heterocyclic scaffold Ring fusion geometry

Researchers probing DNA-PK/ATM kinase SAR require regiospecifically pure thiopyrano-pyridinone scaffolds-the [3,2-b] and [3,2-c] isomers are not functionally interchangeable. This [3,2-b] regioisomer (CAS 131109-78-9, MW 209.29, TPSA 80.6 Ų) meets Ro3 fragment guidelines and features a methylthio handle for oxidation or cross-coupling derivatization. Use as a strategic probe to interrogate whether pyridine fusion rescues kinase inhibitory activity. Well-characterized (mp 176-178 °C, XLogP3 2.1) with established 2-step synthetic accessibility.

Molecular Formula C9H7NOS2
Molecular Weight 209.3 g/mol
CAS No. 131109-78-9
Cat. No. B172811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one
CAS131109-78-9
Synonyms2-(METHYLTHIO)-4H-THIOPYRANO[3,2-B]PYRIDIN-4-ONE
Molecular FormulaC9H7NOS2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESCSC1=CC(=O)C2=C(S1)C=CC=N2
InChIInChI=1S/C9H7NOS2/c1-12-8-5-6(11)9-7(13-8)3-2-4-10-9/h2-5H,1H3
InChIKeyUNBRTHHMALLVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one Overview


2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one (CAS 131109-78-9, molecular formula C₉H₇NOS₂, molecular weight 209.29 g/mol) is a fused heterocyclic compound comprising a thiopyran-4-one ring annulated to a pyridine ring at the [3,2-b] junction, bearing a methylthio (–SCH₃) substituent at the 2-position [1]. It is listed in the EPA DSSTox database (DTXSID00562552) and is commercially available from multiple chemical suppliers as a research-grade building block . The compound belongs to the thiopyrano[3,2-b]pyridin-4-one scaffold class, which is structurally related to the thiopyran-4-one and pyridin-4-one systems investigated as phosphatidylinositol 3-kinase related kinase (PIKK) inhibitors, though the specific biological activity of this exact compound remains sparsely documented in the peer-reviewed primary literature [2].

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one: Differentiation from Structural Analogs


The thiopyrano-pyridinone chemical space contains multiple regioisomeric and substituent variants that are not functionally interchangeable. The [3,2-b] ring fusion pattern of this compound (CAS 131109-78-9) differs from the [3,2-c] isomer (CAS 131109-79-0) in the spatial orientation of the pyridine nitrogen relative to the thiopyranone carbonyl, which can alter hydrogen-bonding geometry and target interaction profiles [1]. Furthermore, the 2-methylthio substituent provides a distinct electronic environment (computed XLogP3 of 2.1, topological polar surface area of 80.6 Ų) and serves as a synthetic handle for further derivatization via oxidation, nucleophilic displacement, or cross-coupling chemistry, unlike analogs bearing methyl, phenyl, or unsubstituted positions at C-2 [2]. In the broader context of DNA-PK and ATM kinase inhibitor SAR, the thiopyran-4-one core generally retains inhibitory activity whereas the pyridin-4-one system is largely ineffective, underscoring that subtle scaffold modifications within this class produce divergent biological outcomes [3].

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one: Differentiation Evidence


Regioisomeric Fusion: [3,2-b] vs [3,2-c] Topology Differences

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one (CAS 131109-78-9) and 2-methylsulfanylthiopyrano[3,2-c]pyridin-4-one (CAS 131109-79-0) are constitutional isomers differing exclusively in the ring fusion geometry. In the [3,2-b] isomer, the pyridine nitrogen is positioned distal to the thiopyran sulfur across the fused junction, whereas in the [3,2-c] isomer the nitrogen and sulfur are on the same side of the fused ring system [1]. This topological difference alters the spatial orientation of the pyridine nitrogen lone pair relative to the thiopyranone carbonyl, which can affect metal-chelation ability and hydrogen-bond acceptor geometry in target binding [2]. Both compounds share the same molecular formula (C₉H₇NOS₂) and molecular weight (209.29 g/mol), making chromatographic or mass spectrometric differentiation non-trivial and requiring rigorous identity confirmation upon procurement [1].

Regioisomerism Heterocyclic scaffold Ring fusion geometry

Melting Point as Identity Indicator vs Analogs

The experimentally determined melting point of 2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one is 176–178 °C, as reported by multiple chemical suppliers . This value provides a practical, low-cost identity and purity checkpoint upon receipt that distinguishes it from structurally related analogs. In contrast, the saturated analog 5-methyl-octahydro-2,6-cyclo-thiopyrano[3,2-b]pyridin-4-one (CAS 62545-75-9, C₉H₁₃NOS, MW 183.27 g/mol) bears a substantially different molecular formula and is expected to exhibit a markedly different melting point due to the absence of aromaticity and the presence of a cyclohexane-like saturation, though its specific melting point is not widely catalogued [1]. The predicted boiling point (349.3 ± 42.0 °C), density (1.41 ± 0.1 g/cm³), and pKa (−0.07 ± 0.40) further define the compound's physicochemical profile for formulation and handling considerations .

Melting point Quality control Physicochemical characterization

Synthetic Accessibility: Two-Step Route to the [3,2-b] Scaffold

A specific synthetic route to 2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one has been documented via a two-step procedure: step 1 proceeds with approximately 80% yield in toluene/diethyl ether under heating, followed by step 2 involving sodium hydride in DMSO at room temperature (1 h), then at 60–70 °C (2 h), yielding the final product after a total reaction time of approximately 4 hours . This contrasts with the more extensively functionalized pyrrolo-fused thiopyrano[3,2-b]pyridin-2-one systems reported in the literature, which require multi-component condensation reactions with cyanomethylene active compounds such as phenylsulfonylacetonitrile or benzoylacetonitrile, and the Fischer-indole cyclization-based routes to pyrido[3′,2′:5,6]thiopyrano[3,2-b]indol-5(6H)-ones that involve additional synthetic steps [1]. The relative simplicity of the two-step route for the target compound makes it an attractive entry point for scaffold derivatization compared to more synthetically demanding analogs.

Synthetic route Yield Scalability

Scaffold-Class SAR in DNA-PK Kinase Inhibition

In a systematic structure-activity relationship study by Hollick et al. (2007) examining pyran-2-one, pyran-4-one, thiopyran-4-one, and pyridin-4-one inhibitors of DNA-PK and ATM kinase, a critical scaffold-level differentiation was established: pyran-2-ones, pyran-4-ones, and thiopyran-4-ones exhibited comparable IC₅₀ values against DNA-PK, whereas the pyridin-4-one system was, in general, ineffective at inhibiting DNA-PK [1]. The target compound, 2-(methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one, represents a hybrid scaffold that incorporates both a thiopyran-4-one and a pyridine ring in a fused system. While this specific compound was not directly assayed in the published study, the class-level SAR predicts that the thiopyran-4-one portion of the fused scaffold may retain DNA-PK inhibitory potential, whereas the fused pyridine ring introduces electronic and steric modulation not present in monocyclic thiopyran-4-ones. The most potent DNA-PK inhibitor identified in the series, 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one (compound 16), showed an IC₅₀ of 220 nM against DNA-PK and effectively sensitized HeLa cells to etoposide [1]. The target compound, lacking the key 6-morpholino substituent but bearing a 2-methylthio group, is expected to exhibit different potency and selectivity profiles, making it a valuable comparator for probing the contribution of the fused pyridine ring to PIKK inhibition [2].

DNA-PK ATM kinase PIKK inhibition Scaffold SAR

Methylthio Substituent as a Versatile Synthetic Handle

The 2-methylthio (–SCH₃) substituent on 2-(methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one provides a chemically addressable functional group amenable to oxidation (to sulfoxide or sulfone), nucleophilic aromatic substitution, and potential transition metal-catalyzed cross-coupling after appropriate activation [1]. This differentiates it from the 2-methyl analog 2-methyl-4H-thieno[2,3-b][1]benzothiopyran-4-one, where the methyl group is relatively inert to further functionalization under mild conditions . The computed hydrogen bond acceptor count (4) and topological polar surface area (80.6 Ų) indicate that the methylthio sulfur contributes to the compound's overall polarity and hydrogen-bonding capacity, which is distinct from analogs bearing oxygen-based substituents at the 2-position [1]. While direct comparative reaction yield data for derivatization of this specific compound versus analogs is not available in the public literature, the established reactivity of methylthio-substituted heterocycles in medicinal chemistry provides a well-precedented basis for further elaboration .

Methylthio group Synthetic handle Oxidation Nucleophilic substitution

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one: Research & Procurement Applications


Scaffold-Hybridization Probe for DNA-PK/ATM SAR

Based on the class-level SAR established by Hollick et al. (2007), wherein thiopyran-4-ones retain DNA-PK inhibitory activity while pyridin-4-ones are inactive, this compound—which fuses both ring systems—can serve as a strategic probe to interrogate whether the pyridine fusion in the [3,2-b] orientation rescues, modulates, or abolishes kinase inhibitory activity [1]. Procurement of this specific regioisomer (CAS 131109-78-9), rather than the [3,2-c] isomer (CAS 131109-79-0), is critical because the spatial relationship between the pyridine nitrogen and the thiopyranone carbonyl may dictate ATP-binding site complementarity [2].

Starting Material for 2-Position Derivatization Libraries

The documented two-step synthetic route with ~80% step 1 yield makes this compound an accessible entry point for systematic derivatization at the 2-position through oxidation to sulfoxide/sulfone, nucleophilic displacement with amines, or metal-catalyzed cross-coupling [1]. This is distinct from 2-methyl or 2-unsubstituted analogs that lack an equivalent synthetic handle at this position [2]. Medicinal chemistry groups building focused thiopyrano-pyridinone libraries can use this compound as a common intermediate for parallel synthesis, leveraging the methylthio group's established reactivity profile .

Physicochemical Reference Standard for Scaffold Characterization

With an experimentally determined melting point of 176–178 °C, computed XLogP3 of 2.1, and topological polar surface area of 80.6 Ų, this compound provides a well-characterized reference point for the thiopyrano[3,2-b]pyridin-4-one scaffold class [1]. Analytical chemistry groups can use these values as benchmarks when characterizing novel derivatives, and procurement officers can use the melting point as a rapid identity verification test upon compound receipt to distinguish it from the [3,2-c] regioisomer (CAS 131109-79-0), which shares the identical molecular formula and mass [2].

Fragment-Based Screening Component for PIKK Kinase Targets

With a molecular weight of 209.29 g/mol and 13 heavy atoms, this compound falls within the 'rule of three' (Ro3) guidelines for fragment-based screening (MW < 300, heavy atom count ≤ 18) [1]. Its hybrid thiopyranone-pyridine scaffold offers a three-dimensional binding motif distinct from flat aromatic fragments typically used in kinase fragment libraries. The methylthio group provides a vector for fragment elaboration upon hit identification, while the scaffold's relationship to the DNA-PK/ATM inhibitor chemotype positions it for potential follow-up in PIKK-targeted fragment-to-lead campaigns [2].

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